molecular formula C21H18O6 B2937834 Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610765-28-1

Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2937834
CAS No.: 610765-28-1
M. Wt: 366.369
InChI Key: MCHUZSCJDSTJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate and its derivatives have been studied for their unique synthetic pathways and structural characteristics. For example, a study by Pelter et al. (1997) explored the synthesis of related chromene compounds through phenolic oxidation, showcasing a novel heterocyclic synthesis method where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring (Pelter, A., Hussain, A., Smith, G. R., & Ward, R., 1997).

Crystal Structure and Interactions

The crystal structure and molecular interactions of similar compounds have been extensively analyzed. For instance, a study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates revealed the presence of rare N⋯π and O⋯π interactions, highlighting the significance of non-hydrogen bonding interactions in crystal packing (Zhang, Z., Wu, Y., & Zhang, G., 2011).

Nonlinear Optical Properties

Chalcone derivatives, closely related to the compound , have been studied for their nonlinear optical properties. A research by Mathew et al. (2019) on chalcone derivatives demonstrated their potential in applications requiring nonlinear optical properties, such as in optoelectronic devices and materials science (Mathew, E., Salian, V. V., Joe, I., & Narayana, B., 2019).

Solvatochromic Effects

The solvatochromic effects of chalcone derivatives have been investigated, providing insights into their photophysical properties and the impact of solvent polarity. Kumari et al. (2017) studied the absorption and fluorescence characteristics of chalcone derivatives, revealing significant insights into their stabilization in singlet excited states (Kumari, R., Varghese, A., George, L., & Sudhakar, Y., 2017).

Biological Applications

Although the specific biological applications of this compound were not directly found in the literature, related compounds have been synthesized and evaluated for their potential biological activities, such as anticancer properties. Singh et al. (2016) synthesized Ru(II) DMSO complexes with substituted chalcone ligands and screened them for anti-cancer activity, demonstrating the potential of such compounds in the development of chemotherapeutics (Singh, A. K., Saxena, G., Dixit, S., et al., 2016).

Properties

IUPAC Name

prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-14-8-9-16-19(11-14)27-12-17(21(16)23)15-6-4-5-7-18(15)24-2/h3-9,11-12H,1,10,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUZSCJDSTJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.